2-Heptanone, 5-methyl-3-methylene-, (S)- (9CI)
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Overview
Description
2-Heptanone, 5-methyl-3-methylene-, (S)- (9CI) is an organic compound with the molecular formula C8H14O It is a ketone with a unique structure that includes a heptanone backbone with methyl and methylene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptanone, 5-methyl-3-methylene-, (S)- (9CI) can be achieved through several methods. One common approach involves the reaction of 2,4-pentanedione with methylallyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an anhydrous ethanol solution under reflux conditions for several hours . After the reaction, the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Heptanone, 5-methyl-3-methylene-, (S)- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in halogenated derivatives.
Scientific Research Applications
2-Heptanone, 5-methyl-3-methylene-, (S)- (9CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Heptanone, 5-methyl-3-methylene-, (S)- (9CI) involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the compound’s structure allows it to participate in various chemical reactions, which can modulate its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hexanone, 5-methyl-: This compound has a similar structure but lacks the methylene group.
3-Methyl-2-cyclopentenone: Another ketone with a different ring structure.
2-Nonanone: A longer-chain ketone with similar chemical properties.
Uniqueness
2-Heptanone, 5-methyl-3-methylene-, (S)- (9CI) is unique due to its specific substituents and stereochemistry. The presence of both methyl and methylene groups, along with its chiral center, distinguishes it from other ketones and contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
(5S)-5-methyl-3-methylideneheptan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-5-7(2)6-8(3)9(4)10/h7H,3,5-6H2,1-2,4H3/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPJCMZHBLODIA-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CC(=C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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